5-(Difluoromethyl)-4-methylpicolinic acid
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Overview
Description
5-(Difluoromethyl)-4-methylpicolinic acid is a chemical compound that belongs to the class of picolinic acids It is characterized by the presence of a difluoromethyl group and a methyl group attached to the pyridine ring
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been shown to interact with various enzymes and proteins
Mode of Action
It’s plausible that the compound interacts with its targets in a manner similar to other difluoromethylated compounds, which often involve the formation of covalent bonds with active site residues .
Biochemical Pathways
For instance, they can participate in the biosynthesis of tetrapyrroles such as chlorophyll, heme, and siroheme
Pharmacokinetics
It’s worth noting that the pharmacokinetics of a compound can be influenced by factors such as its chemical structure, solubility, and stability .
Result of Action
It’s plausible that the compound could exert effects similar to other difluoromethylated compounds, which often exhibit biological activities such as antimicrobial, antifungal, and anticancer effects .
Action Environment
The action, efficacy, and stability of 5-(Difluoromethyl)-4-methylpyridine-2-carboxylic acid could be influenced by various environmental factors. For instance, temperature, pH, and nutrient availability can affect the activity and stability of many compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethyl)-4-methylpicolinic acid typically involves the introduction of the difluoromethyl group into the picolinic acid structure. One common method is the metal-mediated stepwise difluoromethylation reaction. This process involves the fragmentation of a difluoromethyl sulfonyl radical anion, which then adds to a nickel complex, followed by reductive elimination to release the difluoromethylated product .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using advanced catalytic systems. These processes are designed to be efficient and cost-effective, ensuring high yields and purity of the final product. The use of novel non-ozone depleting difluorocarbene reagents has also been explored to achieve X–H insertion reactions, further streamlining the production process .
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethyl)-4-methylpicolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The difluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield difluoromethylated pyridine derivatives, while substitution reactions can produce a wide range of functionalized picolinic acids .
Scientific Research Applications
5-(Difluoromethyl)-4-methylpicolinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique chemical properties make it a valuable tool in studying biological processes and interactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(Difluoromethyl)-4-methylpicolinic acid include other difluoromethylated picolinic acids and related heterocyclic compounds. Examples include difluoromethyl phenyl sulfide and difluoromethyl-substituted pyrazolo[1,5-a]pyrimidines .
Uniqueness
What sets this compound apart is its specific substitution pattern on the pyridine ring, which imparts unique chemical and biological properties. The presence of both a difluoromethyl and a methyl group enhances its lipophilicity and stability, making it a valuable compound in various applications .
Properties
IUPAC Name |
5-(difluoromethyl)-4-methylpyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO2/c1-4-2-6(8(12)13)11-3-5(4)7(9)10/h2-3,7H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPOUDFIJFPHRAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1805010-01-8 |
Source
|
Record name | 5-(difluoromethyl)-4-methylpyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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